molecular formula C8H19O3P B043102 (1-Methylheptyl)phosphonic Acid CAS No. 4730-70-5

(1-Methylheptyl)phosphonic Acid

Cat. No. B043102
CAS RN: 4730-70-5
M. Wt: 194.21 g/mol
InChI Key: XUQLZJVBTGOVPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1-Methylheptyl)phosphonic Acid” is used in micro and nanotechnology, with various applications primarily involving films and self-assembled monolayers . It has a molecular weight of 194.21 and a molecular formula of C8H19O3P . The IUPAC name for this compound is octan-2-ylphosphonic acid .


Synthesis Analysis

The synthesis of phosphonic acids, including “(1-Methylheptyl)phosphonic Acid”, can be achieved through several methods . One of the most effective methods is the dealkylation of dialkyl phosphonates under acidic conditions (HCl) or using the McKenna procedure, which is a two-step reaction that involves the use of bromotrimethylsilane followed by methanolysis .


Molecular Structure Analysis

The molecular structure of “(1-Methylheptyl)phosphonic Acid” is characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom .


Chemical Reactions Analysis

Phosphonic acids, including “(1-Methylheptyl)phosphonic Acid”, have been used for their bioactive properties, for bone targeting, for the design of supramolecular or hybrid materials, for the functionalization of surfaces, for analytical purposes, for medical imaging, or as phosphoantigen . The hydrolysis of phosphonate by hydro- is one of the chemical reactions involving phosphonic acids .


Physical And Chemical Properties Analysis

“(1-Methylheptyl)phosphonic Acid” has a molecular weight of 194.21 and a molecular formula of C8H19O3P . It is used in micro and nanotechnology, with various applications primarily involving films and self-assembled monolayers .

Scientific Research Applications

  • Separation and Purification Applications : The extractant isoalkyl phosphonic acid(1-methyl)heptyl monoester is effective in separating cobalt from high nickel level sulphate solutions and purifying nickel electrolyte, which is significant for industrial applications (Zhu, 2009).

  • Surface/Interface Control in Hybrid Materials : Phosphonate coupling molecules are increasingly used for controlling surface and interface properties in hybrid materials, (opto)electronic devices, and in the synthesis of nanomaterials (Guerrero et al., 2013).

  • Synthesis of Novel Compounds : New compounds like [1-fluoro-1-phosphono-7-(prop-2-enamido)heptyl]phosphonic acid, a novel -fluorinated bisphosphonic acid with a tethered acrylamide monomer, have been synthesized, demonstrating the versatility of phosphonic acids in chemical synthesis (Bala, Kashemirov & McKenna, 2010).

  • Crystal Growth Inhibition : Organic phosphonates, including (1-Methylheptyl)phosphonic Acid, significantly influence the kinetics of hydroxyapatite crystal growth, acting as effective inhibitors (Ziȩba et al., 1996).

  • Catalysis : Some phosphonic acids, like Compound 1, are highly efficient catalysts for CO2 cycloaddition reactions and ring-opening reactions with epoxides, showing potential for recycling and sustained activity (Ai et al., 2017).

  • Antitumor Activity : Alpha-amino phosphonic acid derivatives of vinblastine, which include phosphonate structures, have shown promising antitumor activity both in vitro and in vivo (Lavielle et al., 1991).

  • Sensor Applications : Phosphate-based self-assembled monolayers on silicon oxide surfaces have demonstrated good molecular order, which enhances their reliability and reproducibility in electrical and biological sensor applications (Dubey et al., 2010).

Safety And Hazards

While specific safety and hazard information for “(1-Methylheptyl)phosphonic Acid” was not found, it’s important to note that phosphonic acids can be corrosive and harmful if swallowed . They can cause severe skin burns and eye damage . Therefore, it’s crucial to handle them with care, using appropriate personal protective equipment.

Future Directions

Phosphonic acids, including “(1-Methylheptyl)phosphonic Acid”, have a wide range of applications in various research fields including chemistry, biology, and physics . They have been used for their bioactive properties, for bone targeting, for the design of supramolecular or hybrid materials, for the functionalization of surfaces, for analytical purposes, for medical imaging, or as phosphoantigen . The future directions of phosphonic acids research are likely to continue in these areas, with a focus on developing cleaner and more efficient synthesis methods .

properties

IUPAC Name

octan-2-ylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19O3P/c1-3-4-5-6-7-8(2)12(9,10)11/h8H,3-7H2,1-2H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUQLZJVBTGOVPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Methylheptyl)phosphonic Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Methylheptyl)phosphonic Acid
Reactant of Route 2
(1-Methylheptyl)phosphonic Acid
Reactant of Route 3
(1-Methylheptyl)phosphonic Acid
Reactant of Route 4
(1-Methylheptyl)phosphonic Acid
Reactant of Route 5
(1-Methylheptyl)phosphonic Acid
Reactant of Route 6
(1-Methylheptyl)phosphonic Acid

Citations

For This Compound
1
Citations
E Saad, A El-Atrash, M Hamza - Journal of radioanalytical and …, 1991 - akjournals.com
The extraction of radioactive 60 Co by ethyl hydrogen benzoyl phosphonate (HEBOP) has been investigated. Different parameters that may effect this extraction such as the change in …
Number of citations: 7 akjournals.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.